Product packaging for 6,6-Dimethylhept-1-en-4-one(Cat. No.:)

6,6-Dimethylhept-1-en-4-one

Cat. No.: B13078393
M. Wt: 140.22 g/mol
InChI Key: LRHMRBMZURMASY-UHFFFAOYSA-N
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Description

6,6-Dimethylhept-1-en-4-one (CAS 159388-97-3) is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.23 . It is supplied with a high level of purity and requires cold-chain transportation to ensure stability . As a specialized fine chemical, this compound serves as a valuable building block in organic synthesis and process development for pharmaceutical research and development. Researchers utilize such intermediates to explore new chemical spaces and develop novel synthetic routes. This product is intended for use by qualified laboratory professionals only. Handling Notice: This product is For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B13078393 6,6-Dimethylhept-1-en-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

6,6-dimethylhept-1-en-4-one

InChI

InChI=1S/C9H16O/c1-5-6-8(10)7-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

LRHMRBMZURMASY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CC=C

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,6-Dimethylhept-1-en-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves aldol condensation or oxidation of allylic alcohols. For reproducibility, document stoichiometry, catalysts (e.g., acid/base), and purification steps (e.g., column chromatography). Monitor reaction progress via TLC or GC-MS. Yield optimization may require adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify the enone moiety (δ ~5-6 ppm for olefinic protons, ~200 ppm for ketone carbons). Validate assignments via 2D NMR (COSY, HSQC) and compare with NIST reference spectra . IR spectroscopy confirms C=O (1700–1750 cm1^{-1}) and C=C (1600–1650 cm1^{-1}) stretches. Purity is confirmed via GC-MS or HPLC with internal standards .

Q. How does steric hindrance from the 6,6-dimethyl groups influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer : Design comparative experiments with analogous substrates lacking methyl groups. Use kinetic studies (e.g., UV-Vis monitoring) to assess reaction rates. Computational modeling (DFT) can predict steric effects on transition states. Validate findings via 1H^{1}\text{H} NMR to track regioselectivity changes .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Re-evaluate calorimetry protocols (e.g., bomb calorimetry vs. DSC) to ensure consistency in sample purity and calibration. Cross-validate with high-level ab initio calculations (e.g., CCSD(T)/CBS). Discrepancies may arise from solvent effects or isomerization during measurement .

Q. How can mechanistic ambiguities in the compound’s photodegradation pathways be addressed using isotopic labeling or time-resolved spectroscopy?

  • Methodological Answer : Introduce 13C^{13}\text{C}-labeled ketone groups to track degradation products via LC-MS. Use femtosecond transient absorption spectroscopy to identify short-lived intermediates. Compare pathways under UV vs. visible light to isolate wavelength-dependent effects .

Q. What statistical approaches are appropriate for analyzing variability in catalytic asymmetric synthesis of this compound enantiomers?

  • Methodological Answer : Apply ANOVA to assess batch-to-batch variability in enantiomeric excess (ee). Use chiral HPLC or polarimetry for ee quantification. Bayesian regression models can correlate catalyst structure (e.g., BINOL ligands) with stereoselectivity trends .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected coupling constants in NMR) for this compound derivatives?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration level, solvent polarity). Use variable-temperature NMR to probe conformational dynamics. Compare experimental data with DFT-predicted coupling constants to identify artifacts .

Q. What protocols ensure reproducibility in kinetic studies of this compound’s oxidation reactions?

  • Methodological Answer : Standardize oxygen partial pressure and agitation rates in autoclave reactors. Use inline FTIR or Raman spectroscopy for real-time monitoring. Report uncertainty intervals for rate constants using error propagation analysis .

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